2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a pyrazine ring
Mechanism of Action
Target of Action
It is known that triazole compounds often exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction with its targets leads to changes at the molecular level, which can result in various biological effects.
Biochemical Pathways
Given the known biological activities of similar triazole compounds, it is likely that this compound may influence pathways related to cell proliferation and survival .
Result of Action
Similar triazole compounds have been found to exhibit anticancer activity , suggesting that this compound may also have potential therapeutic effects in this context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized through a Mannich reaction involving an aldehyde, an amine, and a ketone.
Formation of the Pyrazine Ring: This can be synthesized through a condensation reaction involving diamines and dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of a lactam, while reduction of the triazole ring can lead to the formation of a dihydrotriazole.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with metal ions.
Medicine
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
Uniqueness
The uniqueness of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyrazine lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring allows for strong coordination with metal ions, while the pyrrolidine and pyrazine rings provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
pyrazin-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c18-11(10-7-12-2-3-13-10)16-6-1-9(8-16)17-14-4-5-15-17/h2-5,7,9H,1,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUNKUJXZUDCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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